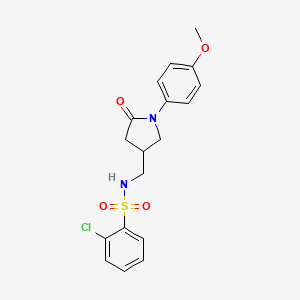![molecular formula C13H22O B2612916 6-Cyclohexyl-1-oxaspiro[2.5]octane CAS No. 2248362-10-7](/img/structure/B2612916.png)
6-Cyclohexyl-1-oxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexyl-1-oxaspiro[25]octane is a chemical compound with a unique spirocyclic structure, characterized by a cyclohexyl group attached to an oxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with an appropriate epoxide under basic conditions. One common method involves the use of dimethyloxosulfonium methylide as a methylene-transfer reagent. The reaction proceeds as follows:
Preparation of Dimethyloxosulfonium Methylide: Sodium hydride is reacted with dimethyl sulfoxide to form the ylide.
Formation of the Spiro Compound: The ylide is then reacted with cyclohexanone to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., BF3-etherate, MgI2, SnCl4) are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclohexyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of more saturated spiro compounds.
Substitution: Formation of various substituted spiro derivatives.
Applications De Recherche Scientifique
6-Cyclohexyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Cyclohexyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The stereochemistry of the molecule plays a crucial role in its biological activity, with certain epimers showing higher reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.5]octane: A simpler spiro compound with similar structural features.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Contains a carboxylic acid functional group, offering different reactivity and applications.
Uniqueness
6-Cyclohexyl-1-oxaspiro[2.5]octane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in studying structure-activity relationships.
Propriétés
IUPAC Name |
6-cyclohexyl-1-oxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCWFEKCLJAZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC3(CC2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)


![4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2612838.png)
![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2612841.png)
![N-(4-[(Acetylamino)sulfonyl]phenyl)-2-chloroacetamide](/img/structure/B2612842.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2612847.png)



![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)
